(S)-3-Aminotetrahydrofuran-3-carboxylic acid (S)-3-Aminotetrahydrofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1315052-80-2
VCID: VC8014642
InChI: InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
SMILES: C1COCC1(C(=O)O)N
Molecular Formula: C5H9NO3
Molecular Weight: 131.13

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

CAS No.: 1315052-80-2

Cat. No.: VC8014642

Molecular Formula: C5H9NO3

Molecular Weight: 131.13

* For research use only. Not for human or veterinary use.

(S)-3-Aminotetrahydrofuran-3-carboxylic acid - 1315052-80-2

Specification

CAS No. 1315052-80-2
Molecular Formula C5H9NO3
Molecular Weight 131.13
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acid
Standard InChI InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
Standard InChI Key ATUWXXVBEAYCSQ-YFKPBYRVSA-N
Isomeric SMILES C1COC[C@@]1(C(=O)O)N
SMILES C1COCC1(C(=O)O)N
Canonical SMILES C1COCC1(C(=O)O)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring—a saturated five-membered oxygen heterocycle—with an amino (NH2\text{NH}_2) and a carboxylic acid (\text{COOH) group at the 3-position. The (S)-configuration at the chiral center ensures enantiomeric purity, critical for its biological activity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC5H9NO3\text{C}_5\text{H}_9\text{NO}_3
Molecular Weight131.13 g/mol
IUPAC Name(3S)-3-aminooxolane-3-carboxylic acid
CAS Number (Primary)114715-53-6
Alternative CAS Numbers1315052-80-2, 125218-55-5

Note: Discrepancies in CAS numbers across sources likely stem from database errors or variant registrations (e.g., salts, stereoisomers). The primary CAS 114715-53-6 corresponds to the (S)-enantiomer , while 1315052-80-2 and 125218-55-5 may denote racemic or alternative forms .

Synthesis and Manufacturing

Stereoselective Synthesis

The patent WO2008080891A2 outlines a high-yield route to enantiopure (S)-3-aminotetrahydrofuran-3-carboxylic acid:

  • Ring-Opening Amination: THF derivatives are treated with ammonia under catalytic conditions to introduce the amino group.

  • Carboxylic Acid Formation: Oxidation of a hydroxymethyl intermediate via Jones reagent.

  • Chiral Resolution: Use of chiral chromatography or enzymatic resolution to achieve >99% enantiomeric excess (ee).

StepReagents/ConditionsYield
Ring-OpeningNH3\text{NH}_3, Pd/C, 80°C75%
OxidationCrO3\text{CrO}_3, H2SO4\text{H}_2\text{SO}_482%
ResolutionChiralpak® AD-H column95% ee

Industrial-Scale Production

Recent advances emphasize sustainability:

  • Biocatalysis: Immobilized lipases for kinetic resolution, reducing waste .

  • Continuous Flow Systems: Microreactors enhance reaction control and scalability.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigidity and chirality make it a key building block in:

  • Peptide Nucleic Acids (PNAs): Substitutes for DNA/RNA in antisense therapies, with enhanced binding affinity.

  • Antiviral Agents: Backbone modifications in protease inhibitors (e.g., HIV-1) .

Materials Science

  • Chiral Ligands: In asymmetric catalysis for synthesizing enantiopure agrochemicals .

  • Polymer Modifiers: Enhances thermal stability in polyamides .

SupplierPackagingPrice (USD)
Biosynth Carbosynth10 mg$203
American Custom Chemicals5 mg$501.55

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